5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane
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Description
The compound “5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine is an isostere of purines and is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .
Synthesis Analysis
A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The compounds were evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is complex and includes a pyrazole ring fused with a pyrimidine ring . The exact structure of “5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane” is not available in the search results.
Scientific Research Applications
Pyrazolones and pyrazoles are two of the most important classes of heterocycles, owing to their widespread occurrence in medicinal chemistry and functional materials . They have been used as powerful synthons in the construction of chiral derivatives . Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group . Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
properties
IUPAC Name |
5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5S/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHHJTLVYXBHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane |
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